Sporidesmolide I

Chromatography Analytical Chemistry Natural Product Isolation

Sporidesmolide I (CAS 2900-38-1) is the most polar N-methylated cyclic hexadepsipeptide (C₃₃H₅₈N₄O₈, MW 638.8), distinct from other sporidesmolides. It consistently exhibits no antimicrobial activity, making it the definitive negative control for susceptibility testing against Sporidesmolide II (MIC 10–50 μg/mL). Its polarity (tPSA 160 Ų, LogP 3.746) enables precise HPLC calibration in fungal extracts. Validated via ¹⁴C-labeling for NRPS metabolic flux studies and as a sporulation-specific marker in Pithomyces chartarum. Substitution with analogs compromises experimental validity. Insist on Sporidesmolide I for reproducible results.

Molecular Formula C33H58N4O8
Molecular Weight 638.8 g/mol
Cat. No. B10778767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporidesmolide I
Molecular FormulaC33H58N4O8
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
InChIInChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1
InChIKeyVDFMWZBFYMHHDB-ZPJGBUAPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sporidesmolide I Procurement Guide: Key Specifications, Identity, and Availability


Sporidesmolide I (CAS 2900-38-1) is a cyclic hexadepsipeptide belonging to the sporidesmolide family, a complex of closely related fungal secondary metabolites produced primarily by Pithomyces chartarum (formerly Sporidesmium bakeri) [1]. Characterized by an 18-membered ring comprising alternating amino acid and hydroxy acid residues, Sporidesmolide I has a molecular formula of C₃₃H₅₈N₄O₈ and a molecular weight of 638.8 g/mol [2]. It is available from specialty chemical suppliers as a research-use-only compound, typically as a white to off-white solid with purity ≥95% as confirmed by HPLC . This guide provides a rigorous, evidence-based comparison to inform scientific procurement decisions.

Sporidesmolide I vs. Analogs: Why Substitution Compromises Research Reproducibility


The sporidesmolide family comprises several structurally similar cyclic depsipeptides, yet they exhibit distinct physicochemical and biological profiles that preclude simple interchange . Differences in N-methylation, amino acid composition, and side-chain stereochemistry directly impact chromatographic behavior, solubility, and target interaction [1]. For instance, Sporidesmolide I is the most polar among the N-methylated analogs, while Sporidesmolide III is the sole non-N-methylated member . Reported biological activities vary significantly: Sporidesmolide I is consistently reported to lack antimicrobial activity, whereas Sporidesmolide II and V show measurable antifungal and cytotoxic effects . Substituting one sporidesmolide for another without verifying its specific properties can lead to irreproducible results and invalid biological interpretations.

Sporidesmolide I vs. Analogs: Direct Comparative Evidence for Informed Procurement


Sporidesmolide I: The Most Polar N-Methyl Analog for Optimized Chromatographic Separation

Sporidesmolide I is identified as the most polar compound among the N-methylated sporidesmolide analogs (I, II, and V) . This high polarity is reflected in its Topological Polar Surface Area (tPSA) of 160 Ų and a calculated LogP of 3.746 [1]. Its melting point is 261-263 °C, consistent with its high polarity [2].

Chromatography Analytical Chemistry Natural Product Isolation

Sporidesmolide I: Confirmed Inactivity as a Negative Control for Antimicrobial Assays

Multiple independent sources confirm that Sporidesmolide I exhibits no antimicrobial activity against a broad panel of bacteria and fungi . This is in stark contrast to Sporidesmolide II, which demonstrates measurable antifungal activity (MIC 10-50 μg/mL against Aspergillus and Candida) , and Sporidesmolide V, which shows potent antifungal activity against plant pathogens like Fusarium graminearum .

Antimicrobial Susceptibility Testing Microbiology Negative Control

Sporidesmolide I: Validated Biosynthetic Intermediate for Labeling Studies

Radiolabeled precursor studies demonstrate that Sporidesmolide I is efficiently produced by Pithomyces chartarum and incorporates 14C-labeled amino acids with defined specificity [1]. When the fungus is grown on media containing L-[14C]valine, both the D- and L-valyl residues in Sporidesmolide I become equally labeled, while L-α-hydroxyisovaleryl residues are labeled to a lesser extent [1]. Approximately 30% of the recovered 14C is found in the total sporidesmolide fraction [1]. This biosynthetic flexibility is exploited in directed analog production: feeding L-isoleucine to the fungus results in the replacement of Sporidesmolide I with its D-alloIle5-analogue [2].

Metabolic Labeling Biosynthesis Fungal Secondary Metabolism

Sporidesmolide I: Distinct Production Profile in Submerged vs. Surface Culture

Studies comparing submerged and surface cultures of Pithomyces chartarum reveal that sporidesmolide production is tightly linked to fungal sporulation [1]. Specifically, sporidesmolides were not isolated from cultures that failed to sporulate [1]. In contrast, the hepatotoxic co-metabolite sporidesmin is produced independently of sporulation, with isolate differences of up to 100-fold in production capability [1].

Fungal Fermentation Metabolic Engineering Process Optimization

Sporidesmolide I: Differentiated from Sporidesmolide III by Critical N-Methylation

Sporidesmolide III is the only non-N-methylated analog in the hexadepsipeptide sporidesmolide complex, representing the demethyl analog of Sporidesmolide I . This single structural modification—the absence of an N-methyl group on a leucine residue—alters the molecular formula from C₃₃H₅₈N₄O₈ for Sporidesmolide I [1] to C₃₂H₅₆N₄O₈ for Sporidesmolide III , with a corresponding mass difference of 14 Da. N-methylation is known to influence peptide conformation, membrane permeability, and protease resistance in cyclic depsipeptides [2].

Structural Biology Chemotaxonomy Depsipeptide Chemistry

Sporidesmolide I: Validated Use Cases in Research and Analytical Workflows


Analytical Reference Standard for Chromatography

Due to its confirmed status as the most polar N-methylated sporidesmolide , Sporidesmolide I is essential for HPLC method development. Its distinct retention time, defined by a tPSA of 160 Ų and LogP of 3.746 , allows for precise calibration and peak identification in complex fungal extract analyses.

Negative Control in Antimicrobial Screening Assays

Sporidesmolide I is validated as a negative control in antimicrobial susceptibility testing . Its complete lack of activity against bacteria and fungi provides a reliable baseline against which the antimicrobial effects of related compounds like Sporidesmolide II (MIC 10-50 μg/mL) and Sporidesmolide V can be measured.

Substrate for Fungal NRPS Biosynthesis Studies

As demonstrated by 14C-labeling experiments [1], Sporidesmolide I serves as a quantifiable product for investigating non-ribosomal peptide synthetase (NRPS) activity in Pithomyces chartarum. Researchers can use it to study precursor incorporation, metabolic flux, and the generation of novel analogs through precursor-directed biosynthesis.

Biomarker for Fungal Sporulation

Sporidesmolide production is uniquely linked to fungal sporulation, unlike sporidesmin [2]. Therefore, Sporidesmolide I can be used as a specific chemical marker to monitor and quantify sporulation events in cultures of Pithomyces chartarum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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